molecular formula C10H11NO4 B2387373 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1248755-61-4

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2387373
CAS RN: 1248755-61-4
M. Wt: 209.201
InChI Key: QFPYUWKSQWLSKW-UHFFFAOYSA-N
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Description

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrole carboxylic acids and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activity Prediction

The novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, synthesized from a one-pot condensation involving carboxylic acids similar to 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, have been investigated. The structural confirmation of these compounds was achieved through various methods, and their biological activity was predicted using the PASS prediction tool, indicating potential applications in drug discovery and bioactive compound synthesis Kharchenko, Detistov, & Orlov, 2008.

Synthesis and Tautomerism of N-Alkyl-3-hydroxypyrroles

Research on the synthesis of 3-hydroxypyrroles, which share structural similarities with 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, has provided insights into the tautomerism of such compounds. This includes the synthesis of 3-hydroxypyrrole-4-carboxylates and the study of their spectral properties to understand the factors influencing tautomerism, which is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979.

Chiral Precursor in Poly(malic acid) Derivatives

The preparation of racemic and optically active 4-carboxy-2-oxetanones, starting from compounds like 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, highlights its application as a new chiral precursor. This has implications in the synthesis of functionalized racemic or optically active poly(malic acid) derivatives, which are significant in the development of reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs Leboucher-Durand, Langlois, & Guérin, 1996.

Coordination Polymers and Photophysical Properties

The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, under different conditions, has been studied to form coordination polymers and discrete carboxylate-bridged metallomacrocycles. This research sheds light on the potential of carboxylic acids in the formation of coordination polymers with unique structures and properties, which can be applicable in material science and catalysis Ghosh, Savitha, & Bharadwaj, 2004.

properties

IUPAC Name

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(6-1-2-15-5-6)7-3-8(10(13)14)11-4-7/h3-4,6,11H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPYUWKSQWLSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid

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